REACTION_CXSMILES
|
[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7](O)=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.S(Cl)([Cl:18])=O>>[C:1]1([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:2]([C:7]([Cl:18])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the volatiles removed under vacuum
|
Type
|
ADDITION
|
Details
|
Toluene (40 ml) is added (twice) and the solvent
|
Type
|
CUSTOM
|
Details
|
removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)Cl)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |